molecular formula C7H6N2O4S2 B13196510 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid

Cat. No.: B13196510
M. Wt: 246.3 g/mol
InChI Key: BYIYGBGLIWRGES-UHFFFAOYSA-N
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Description

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of thieno[3,2-e][1,2,4]thiadiazines This compound is characterized by its unique structure, which includes a thieno ring fused with a thiadiazine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with sulfur and an oxidizing agent to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno ring or carboxylic acid group .

Scientific Research Applications

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory activities.

    1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Acts as a non-nucleoside reverse transcriptase inhibitor.

Uniqueness

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C7H6N2O4S2

Molecular Weight

246.3 g/mol

IUPAC Name

3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid

InChI

InChI=1S/C7H6N2O4S2/c1-3-8-4-2-5(6(10)11)14-7(4)15(12,13)9-3/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

BYIYGBGLIWRGES-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=C(S2)C(=O)O

Origin of Product

United States

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